molecular formula C8H11NO3S B1611967 2-Ethoxybenzenesulfonamide CAS No. 58734-61-5

2-Ethoxybenzenesulfonamide

Cat. No. B1611967
CAS RN: 58734-61-5
M. Wt: 201.25 g/mol
InChI Key: ZKPVBDCWESAKGC-UHFFFAOYSA-N
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Scientific Research Applications

Enzyme Inhibition

2-Ethoxybenzenesulfonamide derivatives have shown potential in enzyme inhibition. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and found to inhibit acetylcholinesterase (AChE) and α-glucosidase. This inhibition could have implications in treating diseases related to these enzymes, such as Alzheimer's disease and diabetes (Riaz, 2020).

Anticancer Properties

A compound, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide, has been synthesized and characterized for its anticancer properties. This compound could potentially contribute to developing new anticancer drugs (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).

Vaccine Adjuvant

Compounds related to 2-ethoxybenzenesulfonamide, such as N-(4-chloro-2,5-dimethoxyphenyl)-4-ethoxybenzenesulfonamide, have been identified as activators of innate immunity via mitochondrial stress pathways. These compounds could serve as vaccine adjuvants, particularly in populations with genetic or age-related deficits in immune responses (Sato-Kaneko et al., 2021).

Antitumor Activity

Sulfonamide compounds, including those related to 2-ethoxybenzenesulfonamide, have been evaluated for their antitumor activities. Compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trialsfor cancer treatment (Owa et al., 2002).

Chemical Synthesis and Reactions

2-Ethoxybenzenesulfonamides have been used in various chemical synthesis processes. For instance, the generation of benzosultams via trifluoromethylation of 2-ethynylbenzenesulfonamide under visible light showcases the compound's versatility in organic synthesis (Xiang, Kuang, Wu, 2016).

Alpha-1-Adrenoceptor Antagonism

Compounds such as YM-12617, which are structurally related to 2-ethoxybenzenesulfonamide, have been found to be potent alpha-1-adrenoceptor antagonists. This could have implications in treating conditions like hypertension (Honda et al., 1985).

Sensor Development

N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), a compound related to 2-ethoxybenzenesulfonamide, has been used in the development of highly efficient sensors for detecting Co2+ ions, showcasing its utility in environmental and health-care fields (Sheikh et al., 2016).

Safety And Hazards

The specific safety and hazard information for 2-Ethoxybenzenesulfonamide is not readily available. However, it’s important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions of 2-Ethoxybenzenesulfonamide are not explicitly stated in the available resources. However, given the wide range of pharmacological activities of benzene sulfonamides, there may be potential for further research and development in this area2.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

2-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-2-12-7-5-3-4-6-8(7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPVBDCWESAKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599023
Record name 2-Ethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzenesulfonamide

CAS RN

58734-61-5
Record name 2-Ethoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58734-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EH Huntress, FH Carten - Journal of the American Chemical …, 1940 - ACS Publications
… -4-methoxybenzenesulfonamide (mp 137) with 5-methyl-2-ethoxybenzenesulfonamide (mp 138) was … (mp 132-133) with 5-chloro-2-ethoxybenzenesulfonamide (m. p. 134-134.5) was …
Number of citations: 27 pubs.acs.org
MH Shang, K Zhang, JS Zhang, CW Niu… - Chemical Biology & …, 2022 - Wiley Online Library
A series of 51 novel sulfonylurea compounds with ortho‐alkoxy substituent at phenyl ring were chemically synthesized and spectroscopically characterized. The biological activities of …
Number of citations: 2 onlinelibrary.wiley.com
N Bouider, W Fhayli, Z Ghandour, M Boyer… - Bioorganic & medicinal …, 2015 - Elsevier
Benzenesulfonylureas and benzenesulfonylthioureas, as well as benzenecarbonylureas and benzenecarbonylthioureas, were prepared and evaluated as myorelaxants on 30 mM KCl-…
Number of citations: 32 www.sciencedirect.com
CM Suter, AW Weston - Journal of the American Chemical Society, 1940 - ACS Publications
A method for the identification of aromatic ethers by chlorosulfonylation with chlorosulfonic acid hasbeen shown to yield excellent results. 2. Of forty-two aromatic ethers examined, thirty-…
Number of citations: 10 pubs.acs.org

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